molecular formula C15H12N6O2S B2543253 5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1903765-15-0

5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2543253
CAS RN: 1903765-15-0
M. Wt: 340.36
InChI Key: OWGCAMYDDJEHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound contains several rings including an isoxazole ring and a triazolo-pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound includes several rings: an isoxazole ring, a triazolo ring, and a pyridazine ring . Isoxazole is a five-membered ring consisting of three carbon atoms and two nitrogen atoms . Triazolo is a five-membered ring with two carbon atoms and three nitrogen atoms . Pyridazine is a six-membered ring with four carbon atoms and two nitrogen atoms .

Scientific Research Applications

Antitumor Applications

Compounds with structural similarities, particularly those containing triazolo[4,3-b]pyridazine and isoxazole moieties, have been explored for their antitumor properties. For example, analogs like imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have shown significant antitumor activity against various murine tumors, suggesting potential utility in cancer research and therapy (Stevens et al., 1987).

Tuberculostatic Activity

Derivatives of triazolopyridazines, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been synthesized and evaluated for their tuberculostatic activity. These compounds have shown promising activity against tuberculosis, highlighting the potential for related structures to contribute to antimicrobial research (Titova et al., 2019).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds using similar structures as precursors or intermediates. Such synthetic routes may lead to new compounds with diverse biological activities, useful in drug development and chemical biology (Haiza et al., 2000; Ramesha et al., 2016).

Inhibitory Activity on TGF-β Type I Receptor Kinase

Compounds structurally related to the query compound have been investigated for their inhibitory activity on TGF-β type I receptor kinase, a target of interest in cancer immunotherapy and antifibrotic treatments. Such inhibitors can have significant therapeutic potential in treating various diseases, including cancer and fibrosis (Jin et al., 2014).

Novel Synthetic Pathways

Exploration of novel synthetic pathways utilizing similar compounds has led to the creation of diverse heterocyclic structures. These advancements in synthetic chemistry enhance the toolkit available for drug discovery and development, enabling the creation of novel therapeutic agents with improved efficacy and specificity (Vaarla & Vedula, 2016).

properties

IUPAC Name

5-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-9-6-12(20-23-9)15(22)16-7-14-18-17-13-3-2-11(19-21(13)14)10-4-5-24-8-10/h2-6,8H,7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGCAMYDDJEHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide

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